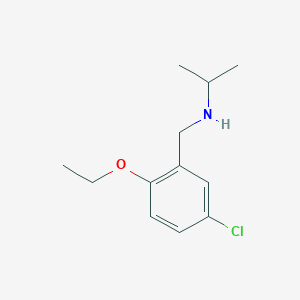![molecular formula C21H19N5O B275903 1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine](/img/structure/B275903.png)
1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-phenyl-N-{3-[(1-phenyl-1H-tetrazol-5-yl)oxy]benzyl}methanamine is a chemical compound that has gained attention in scientific research due to its potential for therapeutic applications. This compound is also known as Compound 28 and has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of Compound 28 involves its ability to target specific proteins in cells. Studies have shown that Compound 28 targets BCL-2 and PDE10A, which are involved in the regulation of cell growth and dopamine signaling, respectively. By inhibiting these proteins, Compound 28 can prevent the growth of cancer cells and regulate dopamine signaling in the brain.
Biochemical and Physiological Effects:
Compound 28 has been shown to have biochemical and physiological effects on cells. Studies have shown that Compound 28 can inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In addition, Compound 28 can regulate dopamine signaling in the brain by inhibiting the activity of PDE10A. This can lead to an increase in dopamine levels, which can improve symptoms of neurological disorders such as schizophrenia.
Advantages and Limitations for Lab Experiments
The advantages of using Compound 28 in lab experiments include its ability to target specific proteins in cells and its potential for therapeutic applications. However, there are also limitations to using Compound 28 in lab experiments. One limitation is the potential for toxicity, as high concentrations of Compound 28 can be toxic to cells. In addition, the synthesis of Compound 28 is a multi-step process that can be time-consuming and expensive.
Future Directions
There are several future directions for research involving Compound 28. One area of research involves the development of more efficient synthesis methods for Compound 28. Another area of research involves the identification of other proteins that Compound 28 can target, which could lead to the development of new therapeutic applications. Additionally, research could focus on the potential for using Compound 28 in combination with other drugs to enhance its therapeutic effects.
Synthesis Methods
The synthesis of Compound 28 involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with 4-bromo-3-nitrobenzyl chloride in the presence of a base to form a nitrophenyltetrazole intermediate. The intermediate is then reduced using palladium on carbon and hydrogen gas to form an amino intermediate. The final step involves the reaction of the amino intermediate with 4-(chloromethyl)benzonitrile in the presence of a base to form Compound 28.
Scientific Research Applications
Compound 28 has been the subject of scientific research due to its potential for therapeutic applications. One area of research involves the use of Compound 28 as a potential treatment for cancer. Studies have shown that Compound 28 inhibits the growth of cancer cells by targeting a specific protein called BCL-2. Another area of research involves the use of Compound 28 as a potential treatment for neurological disorders. Studies have shown that Compound 28 can cross the blood-brain barrier and target a specific protein called PDE10A, which is involved in the regulation of dopamine signaling.
properties
Molecular Formula |
C21H19N5O |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
1-phenyl-N-[[3-(1-phenyltetrazol-5-yl)oxyphenyl]methyl]methanamine |
InChI |
InChI=1S/C21H19N5O/c1-3-8-17(9-4-1)15-22-16-18-10-7-13-20(14-18)27-21-23-24-25-26(21)19-11-5-2-6-12-19/h1-14,22H,15-16H2 |
InChI Key |
JUDNMZRAMOHVEC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=CC(=CC=C2)OC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-propanol](/img/structure/B275820.png)
![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-(3-pyridinylmethyl)amine](/img/structure/B275823.png)
![{2-Bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile](/img/structure/B275824.png)
![2-{[4-(2,3-Dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275825.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}-2-methyl-1-propanol](/img/structure/B275826.png)
![2-{[4-(1,3-Benzodioxol-5-ylmethoxy)benzyl]amino}ethanol](/img/structure/B275829.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-N-isopropylamine](/img/structure/B275834.png)

![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-isopropylamine](/img/structure/B275838.png)
methanamine](/img/structure/B275839.png)
![(2-Methoxyethyl)({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)amine](/img/structure/B275840.png)
![N-({5-[3-(trifluoromethyl)phenyl]-2-furyl}methyl)cyclopropanamine](/img/structure/B275841.png)
![N-[5-bromo-2-(3-pyridinylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275842.png)
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-ylmethoxy)benzyl]-N-[2-(dimethylamino)ethyl]amine](/img/structure/B275844.png)